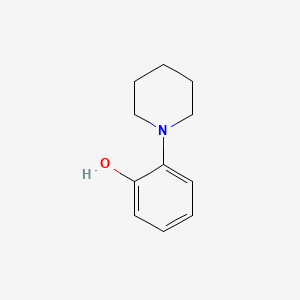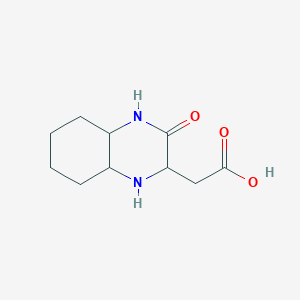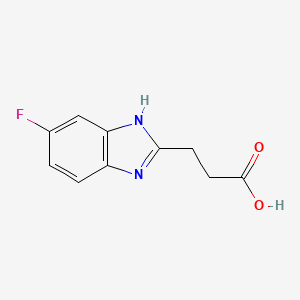
2-(哌啶-1-基)-苯酚
描述
“2-(Piperidin-1-yl)phenol” is a chemical compound with the molecular formula C11H15NO . It is a type of piperidine derivative, which are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “2-(Piperidin-1-yl)phenol”, has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions have been used to form these compounds, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For instance, one study synthesized a similar alkylaminophenol compound using the Petasis reaction .
Molecular Structure Analysis
The molecular structure of “2-(Piperidin-1-yl)phenol” has been analyzed using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy . These techniques provide detailed information about the compound’s structure and properties.
Chemical Reactions Analysis
Piperidine derivatives, including “2-(Piperidin-1-yl)phenol”, undergo various chemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Piperidin-1-yl)phenol” can be inferred from its molecular structure. It has a molecular weight of 177.24 g/mol . Other computed properties include a XLogP3-AA of 2.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .
科学研究应用
Antimicrobial Activity
“2-(Piperidin-1-yl)phenol” has been studied for its potential antimicrobial properties. Research suggests that certain derivatives of this compound can interact with proteins like oxidoreductase, enhancing antibacterial and antifungal activities .
Drug Discovery
The piperidine nucleus, which is part of “2-(Piperidin-1-yl)phenol”, is significant in drug discovery. It has been found to contribute to various pharmacological effects such as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents. The presence of specific functional groups can increase the cytotoxicity of piperidine derivatives .
Anticancer Applications
Piperidine derivatives have shown promise in anticancer applications. For instance, piperine, a compound related to “2-(Piperidin-1-yl)phenol”, has been observed to induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating the cell cycle .
Synthesis of Anti-Tuberculosis Medication
Derivatives of “2-(Piperidin-1-yl)phenol” have been used as intermediates in the synthesis of anti-tuberculosis medications like Delamanid, which inhibits mycolic acid synthesis and is active against drug-resistant strains of Mycobacterium tuberculosis .
Anti-Inflammatory Properties
Novel derivatives synthesized from “2-(Piperidin-1-yl)phenol” have been analyzed for their anti-inflammatory properties through both in vitro and in silico approaches, showing potential for the development of new anti-inflammatory drugs .
Green Chemistry Applications
The compound has also been utilized in green chemistry practices, such as the one-pot synthesis of related piperidine derivatives using greener deep eutectic solvent media, which is a more environmentally friendly approach to chemical synthesis .
作用机制
Target of Action
Piperidine derivatives have been found to interact with various targets, including the activin receptor type-1 and peptidyl-prolyl cis-trans isomerase fkbp1a . These targets play crucial roles in various biological processes, including protein folding and signal transduction .
Mode of Action
Piperidine derivatives have been reported to perform several anticancer biological processes, such as ros release, activation of mitochondrial cytochrome c, release of bax-protein from mitochondria, and downregulating bcl-2 protein, resulting in a high bax:bcl-2 ratio .
Biochemical Pathways
Piperidine derivatives have been reported to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .
Result of Action
Piperidine derivatives have been reported to lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
安全和危害
While specific safety and hazard information for “2-(Piperidin-1-yl)phenol” is not available, general precautions for handling similar compounds include avoiding dust formation, inhalation of vapour or mist, and contact with skin and eyes . It’s also recommended to use personal protective equipment and ensure adequate ventilation .
未来方向
Piperidine derivatives, including “2-(Piperidin-1-yl)phenol”, continue to be a focus of research due to their importance in drug design . Future directions may include the development of more efficient synthesis methods, further exploration of their pharmacological applications, and the discovery of potential drugs containing the piperidine moiety .
属性
IUPAC Name |
2-piperidin-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12/h2-3,6-7,13H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXELIFPFCCGAJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390776 | |
| Record name | 2-piperidinophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65195-20-2 | |
| Record name | 2-(1-Piperidinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65195-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-piperidinophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1306537.png)



![Imidazo[2,1-b]thiazol-6-yl-acetic acid](/img/structure/B1306546.png)